2-Diazonio-1-methoxyundec-1-en-1-olate
Description
2-Diazonio-1-methoxyundec-1-en-1-olate is a diazonium-based organic compound characterized by a methoxy group, an extended undecenyl carbon chain, and a diazonio-olate moiety. Diazonium salts are known for their electrophilic properties and participation in coupling reactions, though the methoxy and long-chain substituents in this compound may modulate its stability and reactivity compared to simpler analogs .
Properties
CAS No. |
176437-56-2 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
methyl 2-diazoundecanoate |
InChI |
InChI=1S/C12H22N2O2/c1-3-4-5-6-7-8-9-10-11(14-13)12(15)16-2/h3-10H2,1-2H3 |
InChI Key |
GJEFILWSSVRFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Diazonio-1-methoxyundec-1-en-1-olate typically involves the diazotization of methyl undecanoate. One common method includes the reaction of methyl undecanoate with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid . The reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Diazonio-1-methoxyundec-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diazonio-1-methoxyundec-1-en-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving diazonium compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-methoxyundec-1-en-1-olate involves the reactivity of the diazonium group. This group can participate in electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The methoxy group can also influence the reactivity and stability of the compound by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Diazoniocyclohepten-1-olate (CAS: 18202-04-5)
This cycloheptenyl diazonio-olate (C₇H₁₀N₂O) shares the diazonio-olate functional group but lacks the methoxy and extended alkyl chain present in 2-Diazonio-1-methoxyundec-1-en-1-olate. Key differences include:
| Property | 2-Diazoniocyclohepten-1-olate | 2-Diazonio-1-methoxyundec-1-en-1-olate |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O | C₁₂H₂₁N₂O₂ (hypothesized) |
| Molecular Weight | 138.17 g/mol | ~255.31 g/mol (estimated) |
| Structural Features | Cyclic backbone, no methoxy group | Linear undecenyl chain, methoxy substituent |
| Polar Surface Area | 19.1 Ų | Higher (due to methoxy and longer chain) |
| Reactivity | Likely more strained and reactive | Enhanced steric hindrance, reduced electrophilicity |
The cyclic structure of 2-Diazoniocyclohepten-1-olate likely confers greater ring strain and electrophilic reactivity, whereas the linear chain and methoxy group in 2-Diazonio-1-methoxyundec-1-en-1-olate may improve solubility in nonpolar solvents while reducing aggregation tendencies .
Other Diazonium Salts and Soil Stabilizers
Though these stabilizers differ chemically from diazonio-olates, their performance trends highlight the importance of functional groups (e.g., ionic vs. polymeric) in modifying mechanical and thermal properties. For instance, ionic stabilizers like LUKANG exhibit superior shear strength enhancement compared to polymeric SSA, analogous to how substituents in diazonium salts influence reactivity .
Research Findings and Data Gaps
- Comparative Reactivity : Diazonio-olates with cyclic backbones (e.g., 2-Diazoniocyclohepten-1-olate) may undergo faster decomposition or cycloaddition reactions than their linear counterparts .
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